molecular formula C10H12O2S B3831219 3-phenyltetrahydrothiophene 1,1-dioxide CAS No. 16766-64-6

3-phenyltetrahydrothiophene 1,1-dioxide

Cat. No.: B3831219
CAS No.: 16766-64-6
M. Wt: 196.27 g/mol
InChI Key: LKPQZMTWAPOZMV-UHFFFAOYSA-N
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Description

3-Phenyltetrahydrothiophene 1,1-dioxide is a heterocyclic compound with the molecular formula C10H12O2S. It is a derivative of tetrahydrothiophene, where the sulfur atom is bonded to two oxygen atoms, forming a sulfone group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenyltetrahydrothiophene 1,1-dioxide can be synthesized through the oxidation of 3-phenyltetrahydrothiophene. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and peracids. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-25°C to prevent over-oxidation .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize the formation of by-products and to enhance the efficiency of the oxidation reaction .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
3-Phenyltetrahydrothiophene 1,1-dioxide has been investigated for its biological activity, particularly in the context of drug development. Its structure allows for interactions with biological macromolecules, which may lead to enzyme inhibition or receptor modulation. Studies have indicated that compounds with similar structures exhibit significant pharmacological effects, suggesting potential therapeutic applications for this compound in treating various diseases.

Case Study: Anticancer Activity
Research has demonstrated that derivatives of tetrahydrothiophene compounds can exhibit anticancer properties. A study focusing on the synthesis of various tetrahydrothiophene derivatives found that certain modifications enhance their cytotoxicity against cancer cell lines. For instance, compounds structurally related to this compound showed promising results in inhibiting tumor growth in vitro.

Materials Science

Polyurethane Foams
this compound is utilized as a chain extender in the production of flexible polyurethane foams. The compound enhances the mechanical properties of the foam, contributing to improved resilience and flexibility. This application is particularly relevant in industries requiring durable and high-performance materials.

Application Description Benefits
Chain Extender in Polyurethane FoamsUsed to enhance mechanical propertiesImproved flexibility and resilience

Environmental Remediation

Soil Remediation Techniques
The compound's potential for environmental applications is being explored, particularly in soil remediation technologies. Its chemical structure allows for interactions with various contaminants, making it a candidate for use in bioremediation processes.

Case Study: In Situ Treatment Technologies
A series of case studies have highlighted the effectiveness of using chemical agents like this compound in soil vapor extraction (SVE) and chemical oxidation methods. These studies demonstrate significant reductions in contaminant levels at various sites:

Site Name Contaminants Treated Technology Used Results
Former Market Place Shopping Center, SCTetrachloroethene (PCE)SVEPCE levels reduced from 27,000 µg/L to below regulatory limits
Denver Colorado Dry CleanerPCE, Trichloroethene (TCE)In Situ Chemical OxidationSignificant reduction in contaminant plume size

Mechanism of Action

The mechanism by which 3-phenyltetrahydrothiophene 1,1-dioxide exerts its effects involves its ability to act as an electron acceptor due to the presence of the sulfone group. This property allows it to participate in various chemical reactions, including cycloadditions and nucleophilic substitutions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Uniqueness: 3-Phenyltetrahydrothiophene 1,1-dioxide is unique due to the presence of the phenyl group, which enhances its reactivity and allows for the formation of more complex structures in organic synthesis. This makes it a valuable compound in the development of new materials and pharmaceuticals .

Biological Activity

3-Phenyltetrahydrothiophene 1,1-dioxide, a compound belonging to the tetrahydrothiophene family, has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by a tetrahydrothiophene ring with a phenyl substituent and a sulfone group. The presence of the sulfone moiety (SO₂) significantly influences its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses notable antimicrobial properties against a range of bacteria and fungi. Its mechanism likely involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects, particularly in models of acute inflammation. It appears to inhibit the release of pro-inflammatory cytokines and modulate immune responses .
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular signaling pathways.

The mechanisms underlying the biological activities of this compound are still being elucidated. Key proposed mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory processes or cancer cell proliferation. For instance, it has been suggested to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
  • Receptor Modulation : There is evidence indicating that this compound interacts with various receptors in the body, potentially leading to altered signaling pathways that affect cell survival and inflammation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key features:

Compound NameBiological ActivityUnique Aspects
This compound Antimicrobial, anti-inflammatory, cytotoxicSulfone group enhances reactivity
4-Methylthiazole-5-carboxylic acid AntimicrobialDifferent structural core
2-Methylthiophene-3-carboxylic acid AntioxidantLacks sulfone group

Case Studies

Recent case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Anti-inflammatory Effects : In a controlled study involving animal models of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated subjects .
  • Cytotoxicity Assessment : A study evaluating its effects on human cancer cell lines demonstrated that treatment with varying concentrations of the compound led to significant reductions in cell viability. Mechanistic studies revealed activation of caspase pathways associated with apoptosis.

Properties

IUPAC Name

3-phenylthiolane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c11-13(12)7-6-10(8-13)9-4-2-1-3-5-9/h1-5,10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPQZMTWAPOZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80310659
Record name 3-Phenyltetrahydrothiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16766-64-6
Record name NSC229613
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229613
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Phenyltetrahydrothiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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